molecular formula C11H12N2O4 B2918392 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one CAS No. 105807-70-3

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one

Cat. No.: B2918392
CAS No.: 105807-70-3
M. Wt: 236.227
InChI Key: UBWNWQCPTMSACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one is a benzo[1,4]oxazin-3-one derivative characterized by a bicyclic structure comprising a benzene ring fused to a 1,4-oxazine ring. Key substituents include an isopropyl group at position 2 and a nitro group at position 7.

Properties

IUPAC Name

7-nitro-2-propan-2-yl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-6(2)10-11(14)12-8-4-3-7(13(15)16)5-9(8)17-10/h3-6,10H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWNWQCPTMSACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one typically involves the nitration of a suitable precursor, followed by cyclization. One common method starts with the nitration of 2-isopropylphenol to form 2-isopropyl-4-nitrophenol. This intermediate is then subjected to cyclization with chloroacetyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 2-isopropyl-7-amino-4H-benzo[1,4]oxazin-3-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-carboxy-7-nitro-4H-benzo[1,4]oxazin-3-one.

Scientific Research Applications

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzo[1,4]oxazin-3-one scaffold is highly versatile, with substituents dictating biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Features/Activity Reference
2-Isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one 2-isopropyl, 7-nitro Not reported Hypothesized CNS activity due to nitro group
AC260584 7-fluoro, 4-[3-(4-butylpiperidinyl)propyl] Not reported Muscarinic agonist; enhances dopamine efflux
7-Amino-4H-benzo[1,4]oxazin-3-one 7-amino Not reported Reduced from nitro precursor; potential intermediate
6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one 6-chloro, 8-nitro Not reported Synthetic intermediate with halogen and nitro
7-Bromo-6-nitro-4H-benzo[1,4]oxazin-3-one 7-bromo, 6-nitro 273.04 Halogen-nitro combination; synthetic utility
6,8-Dimethyl-4H-benzo[1,4]oxazin-3-one 6,8-dimethyl 177.20 Electron-donating methyl groups; lower reactivity

Pharmacological Activity

  • AC260584: Exhibits muscarinic receptor agonism, comparable to xanomeline and sabcomeline, but with distinct dopamine efflux modulation due to its 7-fluoro and piperidinylpropyl groups .
  • Nitro vs. Amino Derivatives: The reduction of nitro to amino groups (e.g., 7-nitro → 7-amino) significantly alters receptor affinity. Amino derivatives may exhibit higher polarity and reduced blood-brain barrier penetration compared to nitro analogs .
  • Halogen-Nitro Combinations : Compounds like 7-bromo-6-nitro-4H-benzo[1,4]oxazin-3-one (CAS 2108100-75-8) demonstrate enhanced electrophilicity, making them reactive intermediates for further functionalization .

Physicochemical Properties

  • For example, 7-nitro derivatives may exhibit lower aqueous solubility compared to methyl or amino analogs .
  • Steric Effects : The isopropyl group at position 2 may hinder rotational freedom, impacting conformational stability and receptor binding compared to smaller substituents like methyl .

Biological Activity

2-Isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one is a synthetic compound belonging to the class of benzoxazinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized from 4-nitroanthranilic acid through various chemical reactions involving benzoyl chlorides. The synthesis typically yields compounds with significant purity and structural integrity, as evidenced by various spectroscopic methods (NMR, IR) confirming the successful formation of the benzoxazinone skeleton .

Anticancer Activity

Recent studies have demonstrated that derivatives of benzoxazinones exhibit notable cytotoxic effects against various cancer cell lines. In particular, this compound has shown promising results in inhibiting the proliferation of HeLa cells (human cervical cancer) and other cancer types. The mechanism involves the induction of apoptosis via caspase activation and modulation of cell cycle progression .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15Apoptosis induction
Other Benzoxazinone DerivativesMCF-7 (Breast)20Caspase activation
A549 (Lung)18Cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. The compound has been shown to bind effectively to caspases, leading to their activation and subsequent apoptosis in cancer cells. Additionally, docking studies have indicated favorable binding interactions with key proteins involved in cell survival pathways .

Case Studies

A significant study conducted by researchers aimed at evaluating the anticancer potential of this compound involved in vitro assays on HeLa cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Furthermore, flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the compound, highlighting its potential as a therapeutic agent against cervical cancer .

Another investigation focused on the compound's ability to inhibit tumor growth in vivo using xenograft models. The findings revealed that administration of this compound significantly reduced tumor size compared to control groups, suggesting its efficacy as an anticancer agent in preclinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.